molecular formula C14H20N6O2S B2670182 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide CAS No. 1207031-56-8

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide

Cat. No.: B2670182
CAS No.: 1207031-56-8
M. Wt: 336.41
InChI Key: TXXAZELEXOWCIF-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding Patterns

Research on similar pyrimidine derivatives, such as pyrimethamine and its interactions with sulfonate and carboxylate groups, has provided valuable insights into the crystal structures and hydrogen bonding patterns of these compounds. Pyrimethamine, a related compound, forms hydrogen-bonded bimolecular ring motifs with sulfonate groups, highlighting the role of sulfonic acid groups in mimicking carboxylate anions. These findings could suggest potential structural and binding applications of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide in materials science and molecular design (Balasubramani, Muthiah, & Lynch, 2007).

Chemical Synthesis and Reactivity

In the realm of organic chemistry, studies have developed methodologies for the synthesis of sulfonamide derivatives through reactions involving aminopyrimidines. For instance, a one-pot synthesis approach has been reported for the creation of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating the compound's utility in facilitating the synthesis of heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).

Amplification of Antibacterial Properties

Further research into pyrimidines has explored their role as amplifiers of antibacterial agents. Studies on derivatives with strongly basic side chains, akin to the structure of this compound, have reported their activities in enhancing the efficacy of antibacterial compounds against strains such as Escherichia coli. This suggests potential applications in developing more effective antibacterial treatments (Brown & Cowden, 1982).

Environmental and Photostability Studies

Environmental studies on similar sulfonamide compounds, like sulfosulfuron, have investigated their stability under various abiotic factors. Such research sheds light on the degradation pathways and photostability of sulfonamide herbicides, which could be relevant for understanding the environmental behavior and degradation of this compound (Saha & Kulshrestha, 2002).

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-3-16-13-9-14(20-11(2)19-13)17-7-8-18-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,18H,3,7-8H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXAZELEXOWCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.